2-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide
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Overview
Description
This compound features a pyridine ring substituted with multiple functional groups, including a chlorophenyl group, a carbamoyl group, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis
For example, the synthesis might begin with the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in dichloromethane to form an intermediate product. This intermediate can then undergo further reactions to introduce the sulfanyl and carbamoyl groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group could yield various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a versatile intermediate in organic synthesis, it can be used to create more complex molecules for various applications.
Biology: Its potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: It may have therapeutic potential for treating diseases, depending on its biological activity and mechanism of action.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, inhibiting their activity, or modulating signaling pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide: Shares a similar core structure but lacks the sulfanyl and dimethyl groups.
Indole derivatives: These compounds also have diverse biological activities and can be used in similar applications.
Uniqueness
The uniqueness of 2-({[(2-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-4,6-DIMETHYL-N-(3-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE lies in its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H22ClN3O2S |
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Molecular Weight |
440.0 g/mol |
IUPAC Name |
2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C23H22ClN3O2S/c1-14-7-6-8-17(11-14)26-22(29)21-15(2)12-16(3)25-23(21)30-13-20(28)27-19-10-5-4-9-18(19)24/h4-12H,13H2,1-3H3,(H,26,29)(H,27,28) |
InChI Key |
SQAPMUIYUQAJLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=C(C=C2C)C)SCC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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